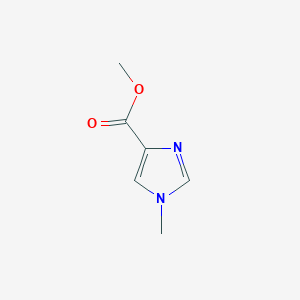

Methyl 1-methyl-1H-imidazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPZTVKOJSKVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378509 | |

| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-19-9 | |

| Record name | Methyl 1-methyl-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 1-methyl-1H-imidazole-4-carboxylate" synthesis routes

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate

Introduction

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid imidazole core, substituted with a methyl group at the N1 position and a methyl carboxylate at the C4 position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise arrangement of these functional groups allows for targeted interactions with biological macromolecules and the tuning of electronic properties in organic materials.

The synthesis of this compound, however, is not without its challenges. A primary hurdle is achieving regioselective N-methylation of the imidazole ring. The tautomeric nature of the unsubstituted imidazole precursor can lead to the formation of a mixture of N1 and N3 methylated isomers, complicating purification and reducing the yield of the desired product. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on addressing the challenge of regioselectivity. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer insights into the practical aspects of the syntheses.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two main strategic disconnections. The first approach involves the late-stage N-methylation of a pre-formed imidazole-4-carboxylate core. The second strategy focuses on the de novo construction of the imidazole ring from acyclic precursors, incorporating the N1-methyl group from the outset.

Caption: Retrosynthetic analysis of this compound.

Synthesis Route A: N-Methylation of a Pre-formed Imidazole Ring

This strategy is arguably the most direct, involving the alkylation of a readily available imidazole-4-carboxylate derivative. The key challenge in this approach is controlling the site of methylation on the imidazole ring.

The Challenge of Regioselectivity

The unsubstituted imidazole ring of the starting material, such as Methyl 1H-imidazole-4-carboxylate, exists as a mixture of tautomers. This allows for methylation to occur at either the N1 or N3 position, leading to a mixture of the desired 1,4-isomer and the undesired 1,5-isomer. The ratio of these isomers is influenced by several factors including the steric hindrance around the nitrogen atoms, the electronic nature of the substituents, the choice of base and methylating agent, and the solvent.[1][2] Research has shown that in some cases, specific reaction conditions can be employed to favor the formation of the more sterically hindered isomer.[1][2]

Protocol 1: N-Methylation of Methyl 1H-imidazole-4-carboxylate

This protocol describes a general procedure for the direct methylation of the ester.

Experimental Protocol:

-

Preparation: To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the resulting suspension at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium salt of the imidazole.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Caption: Workflow for the N-methylation of Methyl 1H-imidazole-4-carboxylate.

Protocol 2: Esterification of 1-Methyl-1H-imidazole-4-carboxylic acid

An alternative approach is to first methylate the free carboxylic acid and then esterify the product. This may offer a different regioselectivity profile.

Experimental Protocol:

-

Methylation: Perform the N-methylation of 1H-imidazole-4-carboxylic acid following a similar procedure as in Protocol 1, using an appropriate base and methylating agent.

-

Esterification: Dissolve the resulting 1-Methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in methanol.

-

Acid Catalysis: Cool the solution to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Synthesis Route B: De Novo Imidazole Ring Synthesis

This strategy involves constructing the 1-methylated imidazole ring from acyclic precursors, thereby avoiding the issue of regioselectivity in a separate methylation step. Multi-component reactions are particularly well-suited for this approach.

Microwave-Assisted One-Pot Synthesis

A modern and efficient method for synthesizing substituted imidazole-4-carboxylates is through a microwave-assisted one-pot reaction.[3] By using methylamine as the primary amine component, this method can be adapted to directly synthesize the target molecule.

Protocol 3: Microwave-Assisted One-Pot Synthesis

This protocol is an adaptation of a known procedure for the synthesis of imidazole-4-carboxylates.[3]

Experimental Protocol:

-

Reactant Mixture: In a microwave-safe vessel, combine a 1,2-diaza-1,3-diene derivative (e.g., prepared from an α-haloketone and a hydrazine), methylamine (as a solution in a suitable solvent like THF or ethanol), and an appropriate aldehyde (paraformaldehyde can be used to yield a 2-unsubstituted imidazole).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a specified temperature (e.g., 150 °C) for a defined period (e.g., 20 minutes).

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the desired this compound.

Caption: Workflow for the microwave-assisted synthesis.

Comparative Analysis of Synthesis Routes

| Feature | Route A (N-Methylation) | Route B (De Novo Synthesis) |

| Number of Steps | 2-3 steps | 1-2 steps (one-pot) |

| Regioselectivity | Potentially problematic, requires optimization | Generally excellent, defined by starting materials |

| Yield | Can be high, but may be reduced by isomer formation | Often good to excellent |

| Scalability | Generally scalable | Microwave synthesis may have scalability limitations |

| Starting Materials | Readily available imidazole precursors | May require synthesis of specialized precursors |

| Safety | Use of reactive reagents like NaH and CH₃I | Microwave synthesis requires specialized equipment |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, including the position of the methyl group on the imidazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and quantify any isomeric impurities.

-

Melting Point: The melting point of this compound is reported to be in the range of 103-107 °C.[4]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; decomposition of starting materials or product; losses during workup or purification. | Increase reaction time or temperature; use fresh, high-purity reagents; optimize extraction and purification procedures. |

| Isomer Contamination | Lack of regioselectivity in N-methylation. | Experiment with different bases, solvents, and methylating agents; consider protecting groups to direct methylation; utilize Route B for inherent regioselectivity. |

| Incomplete Reaction | Insufficient reaction time or temperature; deactivated reagents. | Monitor the reaction closely by TLC or LC-MS and extend the reaction time if necessary; use fresh, active reagents (e.g., check the quality of NaH). |

| Side Product Formation | Over-methylation to form an imidazolium salt; reaction with solvent. | Use a stoichiometric amount of the methylating agent; choose an inert solvent. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: N-methylation of a pre-existing imidazole-4-carboxylate and de novo ring synthesis. While the N-methylation route is direct, it necessitates careful control of reaction conditions to manage regioselectivity. The de novo synthesis, particularly through modern one-pot, microwave-assisted methods, offers an elegant solution to the regioselectivity problem, often providing the desired product in high yield with excellent purity. The choice of the optimal route will depend on the specific requirements of the research, including available starting materials, scalability, and the desired level of isomeric purity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful synthesis of this valuable chemical building block.

References

- G. G. D. de Oliveira, et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-3. [Link]

- G. G. D. de Oliveira, et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed, J Org Chem. 2013 Dec 6;78(23):12220-3. [Link]

- L. Preti, et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC, Beilstein J Org Chem. 2008; 4: 43. [Link]

- BIOSYNCE. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

An In-Depth Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Methyl 1-methyl-1H-imidazole-4-carboxylate, a key heterocyclic building block. As a substituted imidazole, this compound is of significant interest in medicinal chemistry and materials science. The imidazole core is a "privileged structure" in pharmacology, present in numerous therapeutic agents and essential biological molecules like the amino acid histidine[1]. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and handling protocols, designed to empower researchers in leveraging this versatile intermediate for novel applications.

Molecular Structure and Physicochemical Profile

This compound is a disubstituted imidazole featuring a methyl group at the N1 position and a methyl carboxylate group at the C4 position. This specific arrangement of functional groups dictates its reactivity, solubility, and potential for further chemical modification.

Caption: Representative workflow for the synthesis of this compound.

Reactivity and Stability: The compound is chemically stable under recommended storage conditions.[2] However, its reactivity is governed by the functional groups present:

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 1-methyl-1H-imidazole-4-carboxylic acid. It can also undergo transesterification or amidation with suitable nucleophiles.

-

Imidazole Ring: The imidazole ring is aromatic and generally stable, but can react under harsh conditions. The electron-withdrawing nature of the carboxylate group deactivates the ring towards electrophilic substitution compared to unsubstituted imidazole.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these materials should be avoided to prevent vigorous reactions or decomposition. Hazardous decomposition products include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[2]

Spectroscopic Characterization: A Protocol for Structural Verification

Accurate structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials & Equipment:

-

Sample of this compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

-

Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample dissolves completely.

-

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's proton signals. The concentration is chosen to provide a good signal-to-noise ratio without causing solubility issues or signal broadening.

-

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity, which is crucial for high-resolution spectra.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 2-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Causality: A sufficient relaxation delay ensures that all protons have returned to equilibrium before the next pulse, allowing for accurate integration and quantification.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).

Expected Spectral Features: The ¹H NMR spectrum provides unambiguous evidence of the structure. The expected signals are:

-

N-CH₃ Signal: A sharp singlet at approximately 3.7 ppm, integrating to 3 protons.[3]

-

Ester O-CH₃ Signal: A sharp singlet, typically around 3.8 ppm, integrating to 3 protons.

-

Imidazole Ring Protons (H-2 and H-5): Two singlets in the aromatic region (typically ~7.5-8.0 ppm), each integrating to 1 proton.[3][4] The exact chemical shifts can vary depending on the solvent used.

The absence of an N-H proton signal (which would appear as a very broad peak at higher chemical shifts) and the presence of the N-methyl singlet confirm successful N-alkylation.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with any chemical intermediate.

Hazard Identification: According to GHS classifications, this compound presents the following hazards:

-

Respiratory Irritation (H335): May cause respiratory irritation.[5]

-

Acute Toxicity (H302): May be harmful if swallowed.[5]

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][7] Ensure that eyewash stations and safety showers are readily accessible.[2][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles (compliant with EN 166).[2]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]

-

Body Protection: Wear a lab coat. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][6]

Storage Guidelines:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]

-

The compound is flammable and should be stored away from heat, sparks, and open flames.[8]

Applications in Drug Discovery and Materials Science

This compound is not merely a laboratory chemical; it is a valuable intermediate for constructing more complex molecular architectures. Its utility stems from the versatile reactivity of its ester functional group and the inherent biological relevance of the imidazole scaffold.

-

Pharmaceutical Synthesis: The imidazole ring system is a cornerstone of many pharmaceutical agents. This compound serves as a starting material for the synthesis of novel compounds targeting a wide range of therapeutic areas. For example, related imidazole-4-carboxamide derivatives are used to develop novel antibacterial compounds and are structurally related to anticancer agents like Dacarbazine.[1] The 1,5-disubstituted imidazole-4-carboxylate motif is also explored for developing inhibitors of the HIV-1 integrase enzyme.[9]

-

Building Block for Ligands: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound and its derivatives useful for creating ligands in coordination chemistry and for the development of novel catalysts.

References

- Methyl 1-methyl-1H-imidazole-4-carboxyl

- This compound | C6H8N2O2 | CID 2773510. PubChem. [Link]

- 1-Methyl-1H-imidazole-4-carboxylic acid | CAS#:41716-18-1. Chemsrc. [Link]

- Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268).

- 1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. [Link]

- Methyl 1H-imidazole-1-carboxyl

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.

- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.

- The superimposed ¹H NMR spectra of (a) the free N-methylimidazole...

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.es [fishersci.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. biosynce.com [biosynce.com]

- 9. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-1H-imidazole-4-carboxylate (CAS No. 17289-19-9) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural motif, featuring a methylated imidazole core with a carboxylate group, serves as a versatile scaffold for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, characterization, and reactivity, with a particular focus on its application as a synthon in drug discovery. A detailed, field-proven protocol for its preparation is presented, alongside an analysis of the critical experimental parameters that govern its successful synthesis. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metal ions contribute to its diverse pharmacological activities, which include anticancer, antiviral, and anti-inflammatory properties.[2][3] this compound, as a disubstituted imidazole derivative, offers a strategic entry point for the elaboration of more complex molecular architectures. The presence of the methyl ester provides a handle for further functionalization, such as conversion to amides or other ester derivatives, while the N-methyl group prevents tautomerization and directs further substitution reactions.[4]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [5][6]

| Property | Value |

| CAS Number | 17289-19-9 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 103-107 °C |

| Boiling Point | 284.6 ± 13.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

Safety and Handling:

This compound is an irritant to the skin, eyes, and respiratory tract.[5] It is also flammable and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[7]

Synthetic Pathways: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 1H-imidazole-4-carboxylic acid. This involves an initial esterification of the carboxylic acid followed by N-methylation of the imidazole ring.

Caption: General synthetic route to this compound.

Step 1: Fischer Esterification of 1H-Imidazole-4-carboxylic Acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester via a Fischer esterification. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both a reagent and a solvent, to drive the equilibrium towards the ester product.[7]

Mechanism Insight: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Step 2: N-Methylation of Methyl 1H-imidazole-4-carboxylate

The second step is the N-methylation of the imidazole ring. This reaction is typically carried out using a methylating agent such as methyl iodide in the presence of a base.[8]

Causality of Experimental Choices & Regioselectivity: The choice of base is critical in this step. A strong base, such as sodium hydride, is often used to deprotonate the imidazole nitrogen, forming a highly nucleophilic imidazolide anion that readily reacts with methyl iodide.[9] However, the N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers. In the case of methyl 1H-imidazole-4-carboxylate, methylation can occur at either the N-1 or N-3 position. The regiochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the counter-ion.[10] To favor the formation of the desired 1-methyl isomer, which is generally the thermodynamically more stable product, the reaction is often performed under conditions that allow for equilibration.[11]

Detailed Experimental Protocol

The following protocol is a self-validating system, designed to provide a reproducible method for the synthesis of this compound.

Materials and Equipment

-

1H-Imidazole-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Methyl iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

NMR spectrometer

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of Methyl 1H-imidazole-4-carboxylate

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1H-imidazole-4-carboxylic acid (10.0 g, 89.2 mmol) in anhydrous methanol (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (5.0 mL, 93.8 mmol) dropwise to the stirred suspension.

-

Remove the ice bath and heat the mixture to reflux for 12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 1H-imidazole-4-carboxylate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 3.92 g, 98.1 mmol) in anhydrous DMF (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude Methyl 1H-imidazole-4-carboxylate from the previous step in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

-

Stir the mixture at 0 °C for 1 hour.

-

Add methyl iodide (6.1 mL, 98.1 mmol) dropwise to the reaction mixture at 0 °C.[12]

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Characterization: Spectroscopic Analysis

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | s | 1H | H-2 (imidazole ring) |

| ~7.65 | s | 1H | H-5 (imidazole ring) |

| ~3.90 | s | 3H | -OCH₃ (ester) |

| ~3.75 | s | 3H | -NCH₃ (imidazole ring) |

Rationale for Assignments: The chemical shifts of the imidazole ring protons are in the aromatic region. The proton at the C-2 position is typically the most deshielded due to its proximity to both nitrogen atoms. The methyl group attached to the nitrogen will appear as a singlet, as will the methyl group of the ester. These predicted values are based on the analysis of similar structures.[13][14]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the ability to further functionalize the ester group and the inherent biological relevance of the substituted imidazole core.

-

Antiviral Agents: The imidazole nucleus is a common feature in antiviral drug candidates. For instance, derivatives of imidazole-4-carboxylic acid have been investigated as inhibitors of viruses such as HIV and Dengue virus.[3][15] The title compound provides a ready starting material for the synthesis of libraries of imidazole-based compounds for antiviral screening.

-

Anticancer Agents: Many anticancer drugs incorporate the imidazole scaffold.[2] The ability to modify the ester group of this compound allows for the introduction of various side chains, which can be tailored to interact with specific biological targets, such as kinases or other enzymes involved in cancer progression.[16]

Conclusion

This compound is a fundamentally important building block in organic synthesis with significant applications in the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and utility. The detailed experimental protocol, grounded in established chemical principles, offers a reliable method for its preparation. As the demand for novel pharmaceuticals continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

- Aguilar, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6251. [Link]

- BIOSYNCE. (n.d.). This compound CAS 17289-19-9.

- Master Organic Chemistry. (2023). Fischer Esterification.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and....

- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12220–12223. [Link]

- Bansal, Y., & Silakari, O. (2014). Imidazoles as potential anticancer agents: an update on recent studies. RSC advances, 4(84), 44633-44665. [Link]

- Sharma, A., et al. (2020). Imidazole derivatives: Impact and prospects in antiviral drug discovery. European Journal of Medicinal Chemistry, 198, 112365. [Link]

- Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 5(2). [Link]

- Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(7), 5679-5695. [Link]

- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

- Li, H., et al. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.

- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12220–12223. [Link]

- Kumar, V., et al. (2020). Imidazoles as potential anticancer agents: An update on recent studies. Future Medicinal Chemistry, 12(10), 937-961. [Link]

- Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.

- Kumar, V., et al. (2020). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 11(5), 543-563. [Link]

- De Clercq, E. (2009). Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 14(3), 1165-1175. [Link]

- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.

- Sharma, A., et al. (2020). Imidazole derivatives: Impact and prospects in antiviral drug discovery. European Journal of Medicinal Chemistry, 198, 112365. [Link]

- Qu, Y., et al. (2021). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(14), 7638-7643. [Link]

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

- Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 5(2). [Link]

- Google Patents. (n.d.). CN109776856A - Methylation synthesis method of N-heterocyclic compound.

- Lovely, C. J., et al. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic letters, 14(4), 1066–1069. [Link]

- Reddit. (2020). Methylation using iodomethane.

Sources

- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-imidazole-4-carboxylic acid | 41716-18-1 [chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. This compound | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]

- 12. reddit.com [reddit.com]

- 13. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and materials science. The imidazole ring system, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] This is due to its unique electronic properties and its ability to participate in hydrogen bonding, which allows for effective interaction with biological targets like enzymes and receptors.[1][2]

This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its applications as a synthetic intermediate. As a Senior Application Scientist, the aim is to not only present established data but also to offer insights into the practical considerations and scientific rationale behind the methodologies discussed.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are foundational to its application in research and development.

Chemical Structure

The molecule consists of an imidazole ring methylated at the N1 position. A methyl carboxylate group is attached at the C4 position. The systematic IUPAC name for this compound is methyl 1-methylimidazole-4-carboxylate.[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are crucial for determining appropriate solvents, reaction conditions, and for the analytical characterization of the compound.

| Property | Value | Source |

| CAS Number | 17289-19-9 | [4] |

| Molecular Formula | C₆H₈N₂O₂ | [3][4] |

| Molecular Weight | 140.14 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 102 °C | |

| IUPAC Name | methyl 1-methylimidazole-4-carboxylate | [3] |

| InChIKey | KZPZTVKOJSKVBV-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data, providing a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

A singlet for the N-methyl protons.

-

A singlet for the ester methyl protons.

-

Two singlets in the aromatic region corresponding to the two protons on the imidazole ring.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

-

A signal for the N-methyl carbon.

-

A signal for the ester methyl carbon.

-

Signals for the three carbon atoms of the imidazole ring.

-

A signal for the carbonyl carbon of the ester group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=O stretching of the ester group.

-

C-O stretching of the ester group.

-

C=N and C=C stretching of the imidazole ring.

-

C-H stretching of the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 140.14.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The rationale behind this synthetic route is the reliable and high-yielding nature of each step.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid

This protocol is adapted from a patented method for the synthesis of the carboxylic acid precursor.

Materials:

-

Ethyl imidazole-4-carboxylate

-

Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Recrystallization solvent

Procedure:

-

Mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution. The mass ratio of the ester to the KOH solution should be approximately 1:2.2.

-

Stir the reaction mixture at 30°C until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Slowly add sulfuric acid solution to the reaction mixture to adjust the pH to 1. This protonates the carboxylate to form the carboxylic acid, causing it to precipitate.

-

Filter the crude product and purify by recrystallization to obtain 1H-imidazole-4-carboxylic acid.

-

The subsequent N-methylation can be achieved using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol: Esterification to this compound

This protocol describes a standard Fischer esterification.

Materials:

-

1-Methyl-1H-imidazole-4-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 1-Methyl-1H-imidazole-4-carboxylic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid.

-

Extract the aqueous layer with ethyl acetate. The desired ester is more soluble in the organic phase.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The imidazole scaffold is a key component of many drugs due to its ability to mimic the histidine residue in proteins and its favorable pharmacokinetic properties.[1]

Role in Drug Discovery

-

Anticancer Agents: The imidazole nucleus is a common feature in molecules designed as anticancer agents.[1] The specific substitution pattern of this compound provides a synthetic handle for the elaboration into more complex structures that can interact with various cancer-related targets.

-

Antimicrobial Compounds: Imidazole derivatives have a long history as antimicrobial agents. This compound can serve as a starting material for the synthesis of novel antibacterial and antifungal drugs.

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions, making it a valuable component in the design of enzyme inhibitors.

Utility in Materials Science

While the primary application of this compound is in medicinal chemistry, imidazole derivatives are also being explored in materials science. Their electronic properties and ability to coordinate with metals make them interesting candidates for the development of novel polymers, ionic liquids, and metal-organic frameworks (MOFs).[2]

Conclusion

This compound is a valuable and versatile chemical entity for researchers in both academia and industry. Its straightforward synthesis from readily available starting materials, combined with the chemical utility of its functional groups, makes it an important building block for the creation of novel molecules with potential therapeutic or material applications. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for its effective utilization in the laboratory.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.

- Hassan, L. A., Omondi, B., & Nyamori, V. O. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganica Chimica Acta, 497, 119098.

- Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Helvetica Chimica Acta, 92(11), 2319-2338.

- PubChem. Methyl 1H-imidazole-5-carboxylate.

- Royal Society of Chemistry. Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction".

- ChemBK. 1H-Imidazole-4-carboxylic acid methyl ester.

- PubChem. This compound.

- Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.

- de Oliveira, C. S., Lacerda, R. B., de Lima, G. M., de Souza, A. M. T., & da Silva, A. D. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 878.

- Amerigo Scientific. 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester.

- NIST. 1H-Imidazole, 1-methyl-.

- Organic Chemistry Portal. Imidazole synthesis.

- Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- Kumar, V., & Khan, S. A. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80.

- Sharma, A., Kumar, V., & Singh, P. (2016). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical and Pharmaceutical Research, 8(5), 633-645.

- Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (2012). Journal of Heterocyclic Chemistry, 49(4), 863-866.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-1H-imidazole-4-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 1-methyl-1H-imidazole-4-carboxylate (CAS No. 17289-19-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the methodologies for acquiring and interpreting spectroscopic information.

Introduction

This compound is a substituted imidazole derivative. Imidazole rings are a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical workflow. This guide will delve into the expected spectroscopic signature of this compound, grounded in data from authoritative sources and analysis of related structures.

The molecular structure of this compound, with the chemical formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol , is the foundation for interpreting its spectral data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample (typically 2-5 mg) of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a high-field NMR spectrometer.

Causality in Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Field Strength: Higher field strength magnets (e.g., 400 MHz or greater) are employed to increase signal dispersion and resolution, which is crucial for resolving complex spin systems and subtle coupling patterns.

Caption: Predicted ¹H NMR assignments for the molecule.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~163 |

| C-4 | ~139 |

| C-2 | ~138 |

| C-5 | ~128 |

| O-CH₃ | ~51 |

| N-CH₃ | ~33 |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Imidazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituent groups.

-

Methyl Carbons (O-CH₃, N-CH₃): The carbons of the two methyl groups are the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded. This technique requires minimal sample preparation.

IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1720 | C=O Stretch | Ester |

| ~1500-1600 | C=N and C=C Stretch | Imidazole Ring |

| ~1200-1300 | C-O Stretch | Ester |

| ~2900-3000 | C-H Stretch | Methyl Groups |

Interpretation:

-

The most prominent and diagnostic peak will be the strong absorption around 1720 cm⁻¹ , which is characteristic of the ester carbonyl (C=O) stretch .

-

Absorptions in the 1500-1600 cm⁻¹ region are indicative of the C=N and C=C stretching vibrations within the aromatic imidazole ring.

-

A significant band in the 1200-1300 cm⁻¹ range corresponds to the C-O stretching of the ester group.

-

The peaks in the 2900-3000 cm⁻¹ region are due to the C-H stretching of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

Mass Spectrum Data & Interpretation

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 109 | [M - OCH₃]⁺ |

| 82 | [M - C(O)OCH₃]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 140 , corresponding to the molecular weight of the compound (C₆H₈N₂O₂). [3]* A common fragmentation pathway for methyl esters is the loss of the methoxy group (•OCH₃), which would result in a fragment at m/z 109 .

-

Another likely fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 82 .

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a detailed and self-validating spectroscopic profile for this compound. The anticipated chemical shifts, absorption frequencies, and fragmentation patterns are all consistent with the known molecular structure. This guide serves as a foundational reference for the analytical characterization of this important heterocyclic compound.

References

- ChemBK. (2024, April 9). 1H-Imidazole-4-carboxylic acid methyl ester.

- Jadhav, S. B., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 20(11), e202300993.

- Kumar, R., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Journal of Critical Reviews, 7(5), 123-128.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-.

- PubChem. (n.d.). This compound.

- Sharma, S., & Kumar, V. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel Derivatives of Imidazole. International Journal of Pharmaceutical Sciences and Research, 3(8), 2755-2761.

- SpectraBase. (n.d.). Imidazol-4-carboxylic acid, methyl ester.

- Tariq, M., et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 12(8), 2848-2855.

- PubChem. (n.d.). This compound.

Sources

"Methyl 1-methyl-1H-imidazole-4-carboxylate" physical properties (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Physical Properties in Drug Development

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, a thorough understanding of its physical properties is paramount. Properties such as melting point, boiling point, and solubility are not mere data points; they are critical determinants of a compound's behavior. They influence everything from reaction kinetics and purification strategies in synthesis to formulation, bioavailability, and stability in a final drug product. For Methyl 1-methyl-1H-imidazole-4-carboxylate, an accurate characterization of these attributes is the foundational step for any meaningful research and development endeavor.

Core Physical Characteristics of this compound

This compound (CAS No: 17289-19-9) is a substituted imidazole derivative with the molecular formula C₆H₈N₂O₂.[1][2] It typically appears as a pale yellow or white to off-white solid.[1][3]

Data Summary

For ease of reference, the key physical properties are summarized in the table below. It is important to note that slight variations in reported values can occur due to experimental conditions and purity of the sample.

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 102-103°C, 103-104°C (recrystallized from Hexane), 103-107°C | [1] |

| Boiling Point | 285°C (at 760 mmHg), 284.6 ± 13.0°C (at 760 mmHg) | [1] |

| Solubility | Low solubility in water. Soluble in organic solvents such as DMSO and DMF. | [3] |

Experimental Determination of Physical Properties

To ensure the scientific integrity of our work, it is crucial to understand the methodologies behind the data. The following sections detail the standard experimental protocols for determining the melting point, boiling point, and solubility of a compound like this compound.

Melting Point Determination

The melting point is a robust indicator of a compound's purity. A sharp melting range (typically less than 1°C) is indicative of a highly pure substance.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate (1-2°C per minute) as the melting point is neared.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Figure 2: Workflow for Micro-Boiling Point Determination.

Solubility Assessment

Solubility is a critical parameter, especially in the context of drug development, as it directly impacts bioavailability. A qualitative and, if necessary, quantitative assessment is performed.

Methodology: Qualitative and Semi-Quantitative Solubility

-

Solvent Selection: A range of solvents of varying polarities is chosen. For pharmaceutical applications, this typically includes water, buffered aqueous solutions (e.g., pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Qualitative Assessment: A small, pre-weighed amount of this compound is added to a fixed volume of each solvent at a controlled temperature (e.g., 25°C). The mixture is agitated, and the dissolution is visually observed.

-

Semi-Quantitative Assessment: If the compound dissolves, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total amount of solute dissolved in the known volume of solvent gives an approximation of the solubility. For precise measurements, techniques like High-Performance Liquid Chromatography (HPLC) analysis of the saturated solution are employed.

Figure 3: Workflow for Solubility Assessment.

Conclusion and Future Directions

The physical properties of this compound presented in this guide provide a solid foundation for its use in research and development. The melting point in the range of 102-107°C and a boiling point around 285°C are indicative of a stable solid compound. Its low aqueous solubility and higher solubility in organic solvents like DMSO and DMF are critical considerations for its handling, reaction conditions, and potential formulation strategies.

For drug development professionals, the next logical steps would involve a more in-depth characterization, including pKa determination, octanol-water partition coefficient (LogP) measurement, and solid-state characterization (e.g., polymorphism screening). These data points, in conjunction with the foundational physical properties outlined herein, will be instrumental in advancing our understanding and application of this promising molecule.

References

- ChemBK. (2024, April 10). 1-METHYL-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER.

- Bouling Chemical Co., Limited. (n.d.). 1-Methyl-1H-Imidazole-4-Carboxylic Acid Methyl Ester.

- PubChem. (n.d.). This compound.

- BIOSYNCE. (n.d.). This compound CAS 17289-19-9.

Sources

A Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its imidazole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents. The strategic placement of the methyl ester and the N-methyl group on the imidazole ring offers distinct physicochemical properties and multiple reaction sites for further chemical elaboration.

Chemical Identity and Nomenclature

The structural representation of this compound is fundamental to understanding its chemistry.

IUPAC Name: this compound

Synonyms:

-

METHYL 1-METHYLIMIDAZOLE-4-CARBOXYLATE

-

1-Methyl-1H-imidazole-4-carboxylic acid methyl ester

-

4-(Methoxycarbonyl)-1-methyl-1H-imidazole

Key Identifiers:

| Identifier | Value |

| CAS Number | 17289-19-9 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| InChI | InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3 |

| SMILES | CN1C=C(N=C1)C(=O)OC |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Table of Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 102-103 °C | [4] |

| Boiling Point | 285 °C | ChemBK |

| Density | 1.18 g/cm³ | ChemBK |

Spectroscopic Data:

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 1-methyl-1H-imidazole-4-carboxylic acid.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-4-carboxylic acid

A common route to 1-methyl-1H-imidazole-4-carboxylic acid involves a multi-step process starting from 1-methyl-1H-imidazole-4,5-dicarbonitrile. This involves hydrolysis of one of the nitrile groups to a carboxylic acid.[7]

Esterification to this compound

The final step is the esterification of 1-methyl-1H-imidazole-4-carboxylic acid. While a specific, detailed protocol for this exact transformation is not widely published, standard esterification methods are applicable. A reliable approach involves the use of methyl imidazole carbamate (MImC) as a chemoselective esterification reagent, which offers a safer alternative to diazomethane.[8]

Illustrative Experimental Protocol (General Method):

-

Dissolution: Dissolve 1-methyl-1H-imidazole-4-carboxylic acid in a suitable polar solvent such as acetonitrile (MeCN) or ethyl acetate (EtOAc).

-

Reagent Addition: Add methyl imidazole carbamate (MImC) to the solution. The reaction is often carried out at an elevated temperature to ensure a reasonable reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting material and byproducts.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] this compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.

Role as a Building Block in Kinase Inhibitor Synthesis:

Kinase inhibitors are a major class of targeted cancer therapies. The imidazole ring can act as an effective hinge-binding motif, interacting with key residues in the ATP-binding site of kinases. While direct examples of this compound in marketed drugs are not prominently documented, its structural motifs are present in potent kinase inhibitors. For instance, 2,4-disubstituted-1H-imidazole carboxamides have been identified as novel and selective inhibitors of TAK1 (transforming growth factor β-activated kinase 1).[2][9] The synthesis of such compounds often involves the derivatization of imidazole carboxylate intermediates.

Potential Synthetic Utility:

The ester functionality of this compound can be readily converted to other functional groups, such as amides, hydrazides, or can be reduced to an alcohol. This versatility allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. For example, the reaction of the ester with various amines can generate a library of imidazole-4-carboxamides, which are common structural motifs in c-Met kinase inhibitors.

Caption: Derivatization pathways of this compound for generating bioactive molecules.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its ester functionality make it an attractive starting material for the preparation of a wide range of more complex imidazole derivatives. The demonstrated importance of the imidazole scaffold in biologically active compounds, particularly as kinase inhibitors, underscores the potential of this molecule in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers and scientists in the field of drug discovery and development.

References

- Bellina, F., & Guazzelli, L. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 23(12), 3267. [Link]

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.

- PubChem. (n.d.). This compound.

- Indian Journal of Chemistry. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. 22A, 696-698.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-.

- Wang, J., et al. (2017). Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors. Archiv der Pharmazie, 350(2). [Link]

- Lavec, G., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562. [Link]

- Sharma, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 213, 113175. [Link]

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Developing Drugs, 6(3). [Link]

Sources

- 1. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 2. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 6. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

An In-depth Guide for Researchers, Scientists, and Professionals in Drug Development

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic building blocks is paramount to the successful synthesis of complex molecular architectures with desired biological activities and material properties. Among these, imidazole-based scaffolds have garnered significant attention due to their prevalence in natural products and pharmaceuticals. This technical guide focuses on a particularly valuable, yet underexplored, derivative: Methyl 1-methyl-1H-imidazole-4-carboxylate . We will delve into its synthesis, physicochemical properties, and its application as a versatile building block, providing field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of the Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a cornerstone in the design of novel therapeutic agents. The substitution pattern on the imidazole ring allows for fine-tuning of its steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This compound, with its strategic placement of a methyl group on the N1-position and a methyl ester at the C4-position, offers a unique combination of stability, reactivity, and functionality, making it an attractive starting point for the synthesis of more elaborate molecules.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective two-step approach involves the initial synthesis of the corresponding carboxylic acid, followed by esterification.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved through various methods. One common route involves the hydrolysis of a suitable precursor, such as a nitrile or an ester, under basic or acidic conditions.

Step 2: Esterification to this compound

The final step involves the esterification of 1-methyl-1H-imidazole-4-carboxylic acid. A robust and high-yielding protocol utilizes thionyl chloride in methanol.

Experimental Protocol: Synthesis of this compound [3]

-

Materials:

-

1-methyl-1H-imidazole-4-carboxylic acid (le) (5 g, 39.68 mmol)

-

Methanol (100 mL)

-

Thionyl chloride (9.44 g, 79.36 mmol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (5 g, 39.68 mmol) in methanol (100 mL).

-

Slowly add thionyl chloride (9.44 g, 79.36 mmol) dropwise to the solution.

-

Heat the mixture under reflux for 6 hours.